Mardepodect
Overview
Description
Mardepodect, also known as PF-2545920, is a drug developed by Pfizer for the treatment of schizophrenia . It acts as a phosphodiesterase inhibitor selective for the PDE 10A subtype .
Molecular Structure Analysis
This compound has a molecular formula of C25H20N4O and a molar mass of 392.462 g·mol−1 . Its IUPAC name is 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxymethyl)quinoline .Physical and Chemical Properties Analysis
This compound has a molecular weight of 392.4525 and a chemical formula of C25H20N4O . More specific physical and chemical properties such as density, boiling point, vapor pressure, etc., are not provided in the search results.Scientific Research Applications
Microbial Community Changes Induced by Managed Aquifer Recharge (MAR) Activities : This study explored how MAR techniques modify microbial ecosystems, with implications for enhancing biodegradation processes and improving groundwater quality. The research found that managed recharge practices disrupt groundwater ecosystems, modifying diversity indices and microbial community compositions. This suggests MAR as a passive and efficient technique with broad implications for pollutant biodegradation in water (Barba et al., 2019).
Learning Anatomy via Mobile Augmented Reality : A study on the effects of mobile augmented reality (mAR) on medical students' academic achievement and cognitive load. It was found that mAR applications in anatomy education contributed to more effective and productive learning environments, with decreased student cognitive load and enhanced academic achievement (Küçük et al., 2016).
Demystifying the Design of Mobile Augmented Reality Applications : Research proposing a set of interaction design principles for the development of MAR applications, focusing on ensuring high-quality user experiences. The study emphasizes the importance of user-centered design to facilitate positive feelings during user and system interactions (Kourouthanassis et al., 2015).
Mechanism of Action
Target of Action
Mardepodect, also known as PF-2545920, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme primarily expressed in the brain, particularly in the striatum, nucleus accumbens, and olfactory tubercle . It plays a crucial role in regulating the activity of dopamine-sensitive medium spiny neurons in the striatum, which are known targets of conventional antipsychotic drugs .
Mode of Action
this compound acts by inhibiting the PDE10A enzyme . This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which are important secondary messengers in cellular signaling pathways . The increase in these cyclic nucleotides can modulate the activity of dopamine-sensitive medium spiny neurons .
Biochemical Pathways
The inhibition of PDE10A by this compound affects the cAMP and cGMP signaling pathways . These pathways play key roles in various cellular processes, including cell growth, differentiation, and apoptosis. By modulating these pathways, this compound can influence the activity of dopamine-sensitive neurons and potentially exert antipsychotic effects .
Pharmacokinetics
It is known that this compound is orally active and can cross the blood-brain barrier , which is crucial for its activity in the brain.
Result of Action
The primary result of this compound’s action is the modulation of dopamine-sensitive medium spiny neurons in the striatum . This modulation can potentially lead to antipsychotic effects.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its ability to cross the blood-brain barrier allows it to act directly in the brain environment . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Mardepodect interacts with the PDE10A enzyme, which is primarily expressed in the brain, mostly in the striatum, nucleus accumbens, and olfactory tubercle . This enzyme is thought to be particularly important in regulating the activity of dopamine-sensitive medium spiny neurons in the striatum .
Cellular Effects
This compound influences cell function by regulating the activity of dopamine-sensitive medium spiny neurons in the striatum . These neurons are known targets of conventional antipsychotic drugs .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the PDE10A enzyme . This inhibition is selective, with this compound showing more than 1000-fold selectivity over other phosphodiesterases .
Temporal Effects in Laboratory Settings
This compound has been studied in both in vitro and in vivo settings
Properties
IUPAC Name |
2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEXWHKOMMASPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025873 | |
Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898562-94-2 | |
Record name | 2-[[4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898562-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mardepodect [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898562942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mardepodect | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08387 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MARDEPODECT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9Y8EY0G42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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